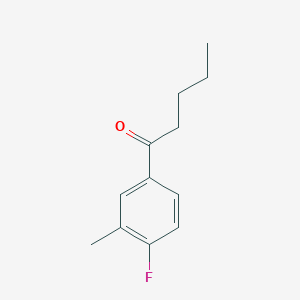

1-(4-Fluoro-3-methylphenyl)pentan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluoro-3-methylphenyl)pentan-1-one is an organic compound belonging to the class of phenyl ketones It features a phenyl ring substituted with a fluorine atom and a methyl group, and a pentan-1-one moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)pentan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 4-fluoro-3-methylbenzene is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Addition and Reduction Reactions

The ketone group undergoes nucleophilic addition and reduction reactions typical of aryl ketones:

Reduction to Alcohol

-

Reagents/Conditions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or ethanol .

-

Product: 1-(4-Fluoro-3-methylphenyl)pentan-1-ol.

-

Mechanism: Hydride transfer to the carbonyl carbon, forming a secondary alcohol.

Oxime Formation

-

Reagents/Conditions: Hydroxylamine hydrochloride (NH₂OH·HCl) with sodium carbonate in ethanol or water at 45–50°C .

-

Product: 1-(4-Fluoro-3-methylphenyl)pentan-1-one oxime.

-

Application: Intermediate for synthesizing psychoactive substances like cathinones .

Condensation with Amines

The ketone reacts with amines to form α-aminoketones (cathinones), a reaction exploited in synthetic drug chemistry:

Reaction with Pyrrolidine

-

Reagents/Conditions: Pyrrolidine, 2-chloroethylamine hydrochloride, sodium carbonate in toluene at 40–45°C .

-

Product: 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4F-3Me-α-PVP), a cathinone derivative .

-

Mechanism: Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

Enolate-Mediated Alkylation

The α-hydrogens of the ketone can be deprotonated to form enolates for alkylation:

Enolate Formation

-

Reagents/Conditions: Lithium diisopropylamide (LDA) in THF at −78°C .

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) yields α-alkylated derivatives.

-

Example Product: 2-Methyl-1-(4-fluoro-3-methylphenyl)pentan-1-one.

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions directed by the fluorine and methyl groups:

| Reaction Type | Reagents/Conditions | Position of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Meta to fluorine (C-6) | 1-(4-Fluoro-3-methyl-6-nitrophenyl)pentan-1-one |

| Halogenation | Cl₂/FeCl₃, 25°C | Ortho to methyl (C-2) | 1-(2-Chloro-4-fluoro-3-methylphenyl)pentan-1-one |

The fluorine atom directs electrophiles to meta positions, while the methyl group directs to ortho/para positions. Steric hindrance from the methyl group favors substitution at less hindered sites .

Oxidation Reactions

Ketone Oxidation

-

Reagents/Conditions: Strong oxidants like KMnO₄/H₂SO₄ under reflux.

-

Product: Cleavage of the carbon chain yields 4-fluoro-3-methylbenzoic acid and butyric acid.

Methyl Group Oxidation

-

Reagents/Conditions: KMnO₄/NaOH (aq), heat.

-

Product: Oxidation of the methyl group to a carboxylic acid is unlikely due to deactivation by fluorine .

Comparative Reactivity with Related Compounds

Industrial and Pharmacological Relevance

-

Synthetic Intermediates: Used in antidepressant synthesis (e.g., fluvoxamine) .

-

Cathinone Derivatives: Basis for novel psychoactive substances (NPS) like 4F-3Me-α-PVP .

This compound’s versatility in nucleophilic, electrophilic, and condensation reactions underscores its importance in organic synthesis and medicinal chemistry.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 1-(4-Fluoro-3-methylphenyl)pentan-1-one serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with potential therapeutic applications.

Biology

This compound has been studied for its interaction with biological systems. Research has indicated that it may exhibit enzyme inhibition properties and can bind to specific receptors, influencing cellular signaling pathways. Such interactions are crucial for understanding its potential pharmacological effects.

Pharmacology

Due to its structural similarities with other known psychoactive substances, this compound has been investigated for its stimulant effects. It is believed to act as a dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain, similar to other cathinones and amphetamines.

Case Studies

Several case studies have documented the effects and implications of using this compound. Notably:

- Case Study on Toxicity : A study reported a fatal case involving an individual who ingested a product containing this compound. The individual exhibited severe symptoms including convulsions and loss of consciousness, highlighting the compound's potent psychoactive properties and potential for overdose .

- In Vitro Studies : Laboratory studies demonstrated that this compound could inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent .

The biological activities associated with this compound include:

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Potential inhibition in metabolic pathways |

| Receptor Binding | Interaction with dopamine receptors leading to stimulant effects |

| Anticancer Properties | Inhibition of specific cancer cell lines in vitro |

Mecanismo De Acción

The mechanism by which 1-(4-Fluoro-3-methylphenyl)pentan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

1-(3-methylphenyl)pentan-1-one

1-(4-fluorophenyl)pentan-1-one

1-(4-fluoro-3-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

1-(4-Fluoro-3-methylphenyl)pentan-1-one, also referred to as 4F-3Me-α-PVP, is a synthetic cathinone derivative that has gained attention due to its psychoactive properties and potential for abuse. This compound is structurally related to other known stimulants, such as α-PVP and 4F-α-PVP, and exhibits similar pharmacological effects. Understanding its biological activity is crucial for assessing its safety profile and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pentanone backbone with a fluorinated aromatic ring. The presence of the fluorine atom at the para position of the phenyl ring significantly influences its biological activity by enhancing lipophilicity and receptor binding affinity.

This compound primarily exerts its effects through the modulation of monoamine neurotransmitter systems, particularly dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Similar to other cathinones, it is believed to act as a reuptake inhibitor for these neurotransmitters, leading to increased levels in the synaptic cleft.

Key Findings:

- Dopamine Release: Studies have shown that compounds like α-PVP increase DA levels in the striatum, which correlates with heightened locomotor activity in animal models .

- Receptor Interaction: The stimulant effects are mediated through interactions with dopamine D1 and D2 receptors, as evidenced by the attenuation of locomotor activity when these receptors are blocked .

Biological Activity Studies

Research has documented various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

Several case studies highlight the risks associated with the use of this compound:

- Fatal Overdose Case: A report documented a fatality involving an individual who consumed a product containing 4F-3Me-α-PVP. The individual exhibited severe neurological symptoms, including convulsions and loss of consciousness, ultimately leading to death despite medical intervention .

- Toxicological Analysis: In another case, toxicological screening revealed significant concentrations of 4F-3Me-α-PVP in biological samples from an overdose victim, underscoring its potency and potential for harm .

Toxicity and Safety Profile

The toxicity profile of this compound remains under investigation, but preliminary findings suggest that it possesses a risk for neurotoxicity similar to other synthetic cathinones. Symptoms associated with its use include:

- Increased heart rate

- Hypertension

- Hyperthermia

- Neurological disturbances

Propiedades

IUPAC Name |

1-(4-fluoro-3-methylphenyl)pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTJEYHAWZPXLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.